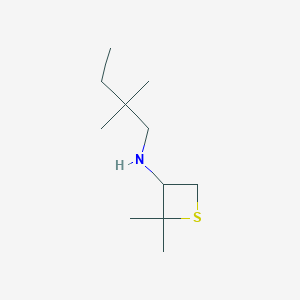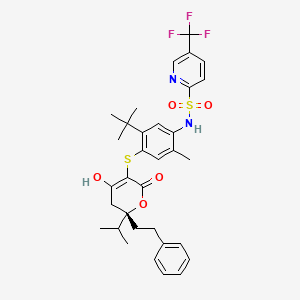
(4-Methoxypyrimidin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxypyrimidin-2-YL)acetic acid is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used primarily in research and development within the fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypyrimidin-2-YL)acetic acid typically involves the reaction of 4-methoxypyrimidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom in chloroacetic acid is replaced by the pyrimidine ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypyrimidin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4-Hydroxypyrimidin-2-YL)acetic acid.
Reduction: The compound can be reduced to form (4-Methoxypyrimidin-2-YL)ethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (4-Hydroxypyrimidin-2-YL)acetic acid
Reduction: (4-Methoxypyrimidin-2-YL)ethanol
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Methoxypyrimidin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methoxypyrimidin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrimidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxypyrimidin-2-YL)acetic acid
- (4-Methoxypyrimidin-2-YL)ethanol
- (4-Chloropyrimidin-2-YL)acetic acid
Uniqueness
(4-Methoxypyrimidin-2-YL)acetic acid is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies where these properties are advantageous.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(4-methoxypyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-2-3-8-5(9-6)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
WIPMNTHZNKUVNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)





![Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13030277.png)

![(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime](/img/structure/B13030286.png)



